molecular formula C15H14O5 B3038441 Gnetucleistol B CAS No. 864763-60-0

Gnetucleistol B

Cat. No. B3038441
CAS RN: 864763-60-0
M. Wt: 274.27 g/mol
InChI Key: JLTRDKZCEOBVNB-AATRIKPKSA-N
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Description

Gnetucleistol B is a stilbene derivative found in the liana species Gnetum cleistostachyum . It is a natural compound with the molecular formula C15H14O5 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a core structure of stilbenes, which is 1,1′-(ethene-1,2-diyl)dibenzene . The molecular weight of this compound is 274.3 g/mol .


Physical And Chemical Properties Analysis

This compound is a phenolic compound that appears as a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Identification and Characterization

Gnetucleistol B is a stilbene derivative identified from Gnetum cleistostachyum, a species of the Gnetaceae family. This compound, along with other stilbene derivatives like gnetucleistol A and C, has been structurally elucidated through spectroscopic evidence, contributing to our understanding of the chemical diversity in Gnetum species (Yao et al., 2005).

Phytochemistry Research

Research on Gnetum species, including Gnetum cuspidatum and Gnetum montanum, has led to the isolation and identification of various stilbene compounds. This compound, as part of this group, contributes to the exploration of stilbeno-phenylpropanoids and their diverse structures and configurations. This has implications for understanding the phytochemistry and potential biological activities of these compounds (Nik Fatini Nik Azmin et al., 2016); (Yaqian Ma et al., 2017).

Contributions to Genomic Studies

While not directly linked to this compound, genomic studies involving Gnetum species have been significant in understanding the evolutionary relationships and genetic diversity within the plant kingdom. Research on the internal transcribed spacer of nuclear ribosomal DNA in Gnetum provides insights into the complex genetics and phylogenetic placement of this genus, which indirectly supports the broader context of phytochemical studies, including compounds like this compound (Won & Renner, 2005).

Broader Implications in Biological Research

The research on compounds like this compound contributes to the larger field of botanical studies, offering insights into the chemical ecology, potential pharmacological properties, and evolutionary significance of plant secondary metabolites. This aligns with the broader objectives of modern biology and medicine in uncovering molecular and cellular causes of biological functions and diseases, as evidenced in studies like gene regulatory networks inferred from gene expression data (R. de Matos Simoes & F. Emmert-Streib, 2012).

Biochemical Analysis

Biochemical Properties

Gnetucleistol B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit moderate inhibitory activities on tumor necrosis factor-alpha (TNF-α) and potent inhibitory activity on malondialdehyde . These interactions suggest that this compound may modulate inflammatory responses and oxidative stress. The compound’s ability to inhibit TNF-α indicates its potential as an anti-inflammatory agent, while its effect on malondialdehyde suggests antioxidant properties.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound has been shown to affect cellular metabolism by inhibiting the production of reactive oxygen species (ROS), which are known to cause cellular damage . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α . This inhibition is achieved through the compound’s ability to bind to the active sites of these enzymes, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to the downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can exert sustained anti-inflammatory and antioxidant effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in the levels of key metabolites . This compound’s interactions with enzymes such as lipoxygenase and cyclooxygenase suggest its role in modulating lipid metabolism and inflammatory responses . Additionally, the compound’s effect on carbohydrate metabolism may contribute to its overall bioactivity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . The compound’s distribution within tissues is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . The presence of this compound in the nucleus suggests its potential role in modulating gene expression, while its cytoplasmic localization may be associated with its interactions with enzymes and other biomolecules involved in cellular metabolism .

properties

IUPAC Name

5-[(E)-2-(2,6-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-20-15-13(18)7-9(8-14(15)19)5-6-10-11(16)3-2-4-12(10)17/h2-8,16-19H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRDKZCEOBVNB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=CC2=C(C=CC=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)/C=C/C2=C(C=CC=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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